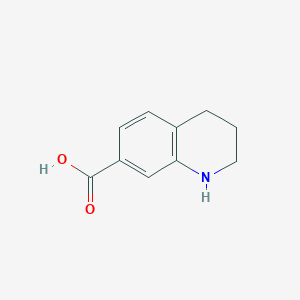

1,2,3,4-Tetrahydroquinoline-7-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFQTXPQWRCFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C(=O)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590782 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22048-88-0 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical insights derived from structurally related analogs to facilitate a deeper understanding of this compound's potential.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic pharmaceuticals.[1] Its derivatives have shown a wide range of biological activities, including applications as antiarrhythmic, schistosomicidal, antiviral, and antifungal agents.[1] Furthermore, various derivatives are under investigation for the treatment of HIV, Alzheimer's disease, and malaria.[1] The incorporation of a carboxylic acid moiety at the 7-position is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold, making this compound a compound of significant interest for further investigation and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to predicting the behavior and reactivity of a compound.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Canonical SMILES | C1CC(C2=CC=C(C=C2)C(=O)O)NC1 |

| Molecular Weight | 177.20 g/mol |

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, its physicochemical properties have been predicted using computational models. These predictions are benchmarked against the known properties of structurally similar compounds to provide a reliable estimate.

Table 2: Predicted Physicochemical Properties and Comparison with Analogs

| Property | Predicted Value for this compound | Experimental/Predicted Values for Analogs |

| Melting Point (°C) | No data available | 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: >300 °C (decomposes) |

| Boiling Point (°C) | No data available | 1,2,3,4-Tetrahydroquinoline: 251 °C[2] |

| pKa (acidic) | ~4-5 | Benzoic acid: 4.2 |

| pKa (basic) | ~4-5 | 1,2,3,4-Tetrahydroquinoline: 4.9 |

| LogP | ~1.5 - 2.0 | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: -1.3 (predicted)[3] |

| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and methanol. | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is soluble in DMSO. |

Synthesis Strategies

The synthesis of this compound can be approached through several established methods for constructing the tetrahydroquinoline core. A common and effective strategy involves the reduction of the corresponding quinoline derivative.

Caption: A general synthetic pathway to this compound.

Experimental Protocol: Catalytic Hydrogenation of Quinoline-7-carboxylic acid

This protocol outlines a standard procedure for the synthesis of this compound via the catalytic hydrogenation of quinoline-7-carboxylic acid. The choice of a heterogeneous catalyst like palladium on carbon (Pd/C) is based on its proven efficacy in the reduction of quinolines.[2]

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve quinoline-7-carboxylic acid in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product of high purity.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are inferred from the analysis of related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns being influenced by the carboxylic acid group. The aliphatic protons of the tetrahydro-pyridine ring would appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield chemical shift (typically >170 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid group (around 3000 cm⁻¹), a sharp C=O stretching vibration (around 1700 cm⁻¹), and N-H stretching of the secondary amine (around 3300-3500 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 177.20).

Potential Applications in Drug Discovery

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in the development of various therapeutic agents.[1] The introduction of a carboxylic acid group at the 7-position can serve as a handle for further chemical modifications, allowing for the synthesis of a library of derivatives with potentially enhanced biological activities. For instance, the related compound, 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, is noted for its diverse biological activities and potential applications in treating neurodegenerative diseases and cancer.[4] It has been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission, suggesting a potential role in Alzheimer's disease treatment.[4] Given the structural similarity, this compound and its derivatives could be explored for similar therapeutic targets. The tetrahydroisoquinoline core, an isomer of tetrahydroquinoline, is also prevalent in biologically active compounds, with derivatives showing promise as antitumor, antibacterial, and anti-HIV agents.[5]

Conclusion

This compound represents a molecule of high interest for medicinal chemistry and drug development. While direct experimental data is limited, this guide has provided a comprehensive overview of its predicted physicochemical properties, potential synthetic routes, and expected spectroscopic characteristics based on well-established chemical principles and data from closely related analogs. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis and exploration of this promising compound and its derivatives.

References

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

- Henderson, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021.

-

PubChem. 1,2,3,4-Tetrahydroisoquinolin-7-ol. National Center for Biotechnology Information. [Link]

- Bunce, R. A., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 2011.

-

Wikipedia. Tetrahydroquinoline. [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

- Bláha, K., et al. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.

- Google Patents. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.

-

ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

- Thieme Chemistry.

-

Future Medicinal Chemistry. Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

ACS Omega. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]

-

ResearchGate. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. [Link]

-

PubChem. 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 3. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid|CAS 88371-24-8 [benchchem.com]

- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

A Technical Guide to the Spectral Analysis of 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinoline and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a carboxylic acid group at the 7-position introduces a versatile functional handle for further molecular exploration, making 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid a valuable building block in drug discovery. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation of its subsequent derivatives.

This in-depth guide provides a detailed analysis of the expected spectral data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental spectra for this specific isomer are not widely published, this guide synthesizes predicted data based on the well-characterized parent molecule, 1,2,3,4-tetrahydroquinoline, and established principles of spectroscopic analysis for aromatic carboxylic acids.

Molecular Structure and Key Features

The structure of this compound combines a saturated heterocyclic ring fused to a substituted benzene ring. This unique combination of an alicyclic and aromatic component, along with the acidic proton of the carboxylic acid and the basic nitrogen of the tetrahydroquinoline ring, gives rise to a distinct set of spectral signatures.

Molecular structure of this compound.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. For this compound, the spectrum can be divided into two main regions: the aromatic region and the aliphatic region.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~7.8 | d | ~8.0 | 1H |

| H-6 | ~7.6 | dd | ~8.0, ~1.5 | 1H |

| H-8 | ~7.5 | d | ~1.5 | 1H |

| N-H | ~4.0 (broad) | s | - | 1H |

| H-2 | ~3.3 | t | ~6.0 | 2H |

| H-4 | ~2.8 | t | ~6.0 | 2H |

| H-3 | ~1.9 | m | ~6.0 | 2H |

| COOH | >10 (very broad) | s | - | 1H |

Note: Predicted values are based on the parent compound 1,2,3,4-tetrahydroquinoline and known substituent effects of a carboxylic acid group on an aromatic ring. The exact chemical shifts can vary depending on the solvent and concentration.

Rationale for Predicted Chemical Shifts

-

Aromatic Protons (H-5, H-6, H-8): The carboxylic acid group is an electron-withdrawing group, which will deshield the protons on the aromatic ring, causing them to appear at a lower field (higher ppm) compared to the parent 1,2,3,4-tetrahydroquinoline. The ortho (H-6, H-8) and para (not present) positions are most affected. The expected splitting pattern arises from ortho and meta coupling.

-

Aliphatic Protons (H-2, H-3, H-4): The protons on the saturated ring are expected to have chemical shifts similar to those in 1,2,3,4-tetrahydroquinoline. H-2, being adjacent to the nitrogen, will be the most deshielded of the aliphatic protons. The protons at H-2 and H-4 will likely appear as triplets due to coupling with the H-3 protons, which in turn will appear as a multiplet.

-

N-H Proton: The proton on the nitrogen will appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, temperature, and concentration due to hydrogen bonding and exchange.

-

Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid is highly deshielded and will appear as a very broad singlet at a very low field, typically above 10 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable N-H and COOH protons.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound will show distinct signals for the aromatic, aliphatic, and carbonyl carbons.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-7 | ~130 |

| C-8a | ~145 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~125 |

| C-8 | ~120 |

| C-2 | ~42 |

| C-4 | ~27 |

| C-3 | ~22 |

Note: Predicted values are based on the parent compound 1,2,3,4-tetrahydroquinoline and known substituent effects of a carboxylic acid group. The chemical shifts can vary with the solvent.

Rationale for Predicted Chemical Shifts

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is characteristically found in the downfield region of the spectrum, around 168 ppm.

-

Aromatic Carbons: The carbons of the benzene ring will appear in the range of 120-145 ppm. The carbon attached to the carboxylic acid group (C-7) and the quaternary carbons (C-4a and C-8a) will have distinct chemical shifts. The electron-withdrawing effect of the carboxylic acid will influence the chemical shifts of the ring carbons.

-

Aliphatic Carbons: The aliphatic carbons (C-2, C-3, and C-4) will appear in the upfield region of the spectrum, typically between 20 and 50 ppm. C-2, being adjacent to the nitrogen, will be the most deshielded.

Predicted ¹³C NMR chemical shift regions for this compound.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₁NO₂), the expected molecular weight is approximately 177.19 g/mol .

Expected Mass Spectral Data

-

Molecular Ion Peak (M⁺): m/z = 177

-

Key Fragmentation Peaks:

-

m/z = 132: Loss of the carboxylic acid group (-COOH, 45 Da). This would correspond to the 1,2,3,4-tetrahydroquinoline radical cation.

-

m/z = 130: Loss of water from the m/z 148 fragment, or a retro-Diels-Alder type fragmentation.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Ionization: ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids and is likely to produce a prominent protonated molecule [M+H]⁺ at m/z 178 or a deprotonated molecule [M-H]⁻ at m/z 176.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Topic: 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid Safety and Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a robust framework for the safe handling of 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid. In the absence of specific data for this exact molecule, this document establishes a conservative safety protocol based on a principle of hazard assessment by analogy . We will synthesize data from its parent compound, 1,2,3,4-tetrahydroquinoline, the aromatic precursor quinoline, and the general chemical class of carboxylic acids. The core directive of this whitepaper is to treat this compound with a high degree of caution, assuming a hazard profile at least as significant as its most hazardous structural analog.

Section 1: Compound Profile and Hazard Identification

Chemical Identity

-

Chemical Name: this compound

-

Structure:

(Note: This is a simplified representation. The core is a benzene ring fused to a saturated six-membered nitrogen-containing ring).

-

Molecular Formula: C₁₀H₁₁NO₂

-

CAS Number: Not broadly cataloged. Researchers should use internal tracking numbers.

Known and Potential Biological Significance

The tetrahydroquinoline framework is a cornerstone in the development of various therapeutic agents.[1] Carboxylic acid derivatives, in particular, are often synthesized to modulate solubility, engage in hydrogen bonding with biological targets, or serve as handles for further chemical modification. For instance, related tetrahydroquinoline-2-carboxylic acid derivatives have been investigated as antagonists for the glycine site of the NMDA receptor.[1] Therefore, it is logical to assume that this compound is intended for use in biological screening or as a key intermediate in the synthesis of more complex pharmaceutical agents.

Core Hazard Assessment (Analog-Based)

Due to the lack of specific toxicological data, a composite hazard profile is constructed from its primary structural analogs.

1.3.1. Primary Analog: 1,2,3,4-Tetrahydroquinoline

The immediate parent compound, lacking only the carboxylic acid group, provides the most direct and critical safety data. According to its Safety Data Sheet (SDS), it is classified with several significant hazards.

| Hazard Class | GHS Category | Hazard Statement | Source |

| Flammable liquids | Category 4 | H227: Combustible liquid | |

| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed | |

| Carcinogenicity | Category 1B | H350: May cause cancer | |

| Acute aquatic hazard | Category 3 | H402: Harmful to aquatic life | |

| Chronic aquatic hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Causality: The designation as a Category 1B carcinogen is of paramount importance. This classification is based on sufficient evidence in animal studies and implies a presumed human carcinogen. This fact alone mandates the most stringent handling procedures. The acute oral toxicity underscores the risk of accidental ingestion.

1.3.2. Aromatic Precursor: Quinoline

The aromatic parent, quinoline, is also a well-documented hazardous substance. It is known to be toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[4][5] High exposure can lead to headaches, dizziness, and nausea.[6] This reinforces the toxic and carcinogenic potential of the entire chemical family.

1.3.3. Functional Group: Carboxylic Acid

The carboxylic acid moiety introduces additional hazards. Carboxylic acids are generally acidic and can cause skin and eye irritation or burns upon direct contact.[7] If the compound is a fine powder, it may also cause respiratory tract irritation upon inhalation.[8][9][10]

1.3.4. Predicted Hazard Profile for this compound

Based on the synthesis of the above data, researchers must assume the following hazard profile for this compound and handle it accordingly:

-

Toxic if swallowed.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Suspected of causing cancer.

-

Harmful to aquatic life with long-lasting effects.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the presumed carcinogenicity and toxicity, exposure must be minimized through a multi-layered approach.

Engineering Controls

-

Primary Containment: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood. The fume hood provides the primary barrier, protecting the researcher from inhaling vapors or fine powders.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[8][11]

Personal Protective Equipment (PPE)

The selection of PPE is critical and non-negotiable.

-

Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common and appropriate choice, but it is crucial to inspect them before use and use proper removal techniques to avoid skin contact.[8][12] For extended procedures or when handling larger quantities, consider double-gloving.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing or aerosolization.[12]

-

Skin and Body Protection: A full-length laboratory coat must be worn and buttoned. Consider using disposable sleeves for added protection during extensive manipulations.

-

Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) may be required for non-routine tasks such as large-scale transfers or spill cleanup outside of a hood.[8][12]

Diagram: PPE Selection Workflow

The following diagram outlines the logical workflow for selecting appropriate PPE when handling this compound.

Caption: PPE selection decision matrix for handling the target compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols is essential for preventing exposure and ensuring experimental integrity.

General Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Designate a specific area within the hood for this work.

-

Don PPE: Put on all required PPE as determined by your risk assessment (see Section 2).

-

Handling: Always handle the compound in a manner that minimizes the creation of dust or aerosols.[8] Use spatulas to gently transfer solids. Avoid scraping or vigorous mixing that could generate airborne particles.

-

Post-Handling: After use, securely close the primary container.[9] Decontaminate spatulas and the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

-

Doff PPE: Remove PPE in the correct order (gloves first), avoiding contamination of skin or personal clothing.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8][11] Do not eat, drink, or smoke in the laboratory area.[5]

Storage Requirements

-

Container: Store in a tightly closed, clearly labeled container.[12]

-

Location: Keep in a cool, dry, and well-ventilated area.[8][9] Store in a locked cabinet or an area accessible only to authorized personnel, as per the recommendations for its toxic and carcinogenic parent compound.

-

Incompatibilities: Avoid storage with strong oxidizing agents.[13] Based on general principles for carboxylic acids, also avoid storage with strong bases, which could cause an exothermic reaction.[7]

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Spill Response

The response protocol is dictated by the size and location of the spill.

Diagram: Spill Response Protocol

Caption: Decision workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol (Small, Contained Spill):

-

Alert: Immediately alert others in the vicinity.

-

Contain: If it is a liquid, cover the spill with an inert absorbent material like Chemizorb®, vermiculite, or dry sand.[6] If it is a solid, gently cover it to prevent dust from becoming airborne.[8]

-

Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.[9]

-

Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Seal the waste container and label it appropriately for disposal.

For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[6]

First Aid Measures

Immediate and correct first aid is critical.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11][12]

-

Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[5][6][11] Seek medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Never give anything by mouth to an unconscious person.[11] Call a poison control center or doctor immediately.[11]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[6][11][12]

-

Hazards: The parent compound is a combustible liquid. In a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be produced.[4][8][13]

-

Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][12]

Section 5: Waste Disposal

Chemical waste must be handled in accordance with all local, state, and federal regulations.

-

Collection: Collect all waste material (unreacted compound, contaminated absorbent materials, contaminated PPE) in a clearly labeled, sealed, and appropriate hazardous waste container.[4][8][9]

-

Labeling: The waste container must be labeled with "Hazardous Waste" and a full description of the contents, including the name "this compound" and its presumed hazards (Toxic, Carcinogen).

-

Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed professional waste disposal service.[8] Do not dispose of this chemical down the drain or in regular trash.[11]

Conclusion

While this compound may be a novel compound with significant potential in drug discovery, its structural relationship to known toxic and carcinogenic compounds like 1,2,3,4-tetrahydroquinoline necessitates a highly conservative and rigorous approach to safety. Researchers and laboratory managers must implement engineering controls, mandate the use of appropriate PPE, and adhere strictly to the handling, storage, and emergency protocols outlined in this guide. By treating this compound with the caution it deserves, we can facilitate scientific advancement while ensuring the highest standards of laboratory safety.

References

- SAFETY DATA SHEET for 1,2,3,4-Tetrahydroquinoline. Sigma-Aldrich.

- MSDS of 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid. Capot Chemical.

- Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline

- SAFETY DATA SHEET for N-Boc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Fisher Scientific.

- Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.

- Safety D

- 1,2,3,4-Tetrahydroquinoline SDS, 635-46-1 Safety D

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... PubMed Central (PMC).

- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D

- Quinoline CAS No 91-22-5 MATERIAL SAFETY D

- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid... MDPI.

- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489. PubChem.

- SAFETY DATA SHEET for DL-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydr

- The MSDS HyperGlossary: Carboxylic Acid.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. chemos.de [chemos.de]

- 5. technopharmchem.com [technopharmchem.com]

- 6. nj.gov [nj.gov]

- 7. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.ca [fishersci.ca]

A Tale of Two Scaffolds: An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid vs. Tetrahydroisoquinoline Carboxylic Acids

For the attention of Researchers, Scientists, and Drug Development Professionals.

Foreword: The Strategic Value of Isomeric Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the subtle yet profound impact of structural isomerism cannot be overstated. The arrangement of atoms within a molecule dictates its three-dimensional shape, physicochemical properties, and ultimately, its biological activity. This guide delves into a compelling case study of this principle: the comparative analysis of two isomeric heterocyclic scaffolds, 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline, with a specific focus on their carboxylic acid derivatives. While both structures are prevalent in a myriad of natural products and synthetic pharmaceuticals, the seemingly minor difference in the placement of the nitrogen atom within the bicyclic framework gives rise to distinct synthetic strategies, divergent biological profiles, and unique opportunities for therapeutic intervention. This whitepaper aims to provide a comprehensive technical overview for researchers navigating the selection and application of these valuable building blocks in drug design and development.

Structural and Physicochemical Distinctions: A Foundation for Differential Bioactivity

At the heart of this comparison lie the fundamental structural differences between the 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline cores. The former is a fusion of a benzene ring and a piperidine ring, while the latter consists of a benzene ring fused to a different position of the piperidine ring. This seemingly subtle variation in nitrogen placement has significant implications for the molecule's overall geometry, electron distribution, and hydrogen bonding capacity.

When a carboxylic acid moiety is introduced, as in 1,2,3,4-tetrahydroquinoline-7-carboxylic acid and the various isomers of tetrahydroisoquinoline carboxylic acid (e.g., 1-carboxylic acid, 3-carboxylic acid), these foundational differences are further amplified.

| Property | This compound | Tetrahydroisoquinoline-1-carboxylic acid | Tetrahydroisoquinoline-3-carboxylic acid |

| Molecular Formula | C₁₀H₁₁NO₂ | C₁₀H₁₁NO₂ | C₁₀H₁₁NO₂ |

| Molecular Weight | ~177.19 g/mol | ~177.19 g/mol | ~177.20 g/mol [1] |

| Predicted pKa (acidic) | ~4.5 | ~3.8 | ~3.9 |

| Predicted logP | ~1.5 | ~1.2 | ~1.1 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 | 3[1] |

| Structural Rigidity | High | High | High |

Note: Predicted values are estimations and can vary based on the prediction software and conditions.

The positioning of the carboxylic acid group in relation to the nitrogen atom and the aromatic ring directly influences the molecule's polarity, acidity, and ability to interact with biological targets. For instance, the proximity of the carboxylic acid to the nitrogen in the tetrahydroisoquinoline isomers can lead to different intramolecular interactions and conformational preferences compared to the more distant arrangement in this compound.

Caption: Spatial relationship of key functional groups.

Synthesis Strategies: Navigating the Pathways to Core Scaffolds

The synthetic routes to these two scaffolds are distinct, reflecting the inherent differences in their bond connectivity. Understanding these synthetic pathways is crucial for chemists aiming to generate libraries of derivatives for structure-activity relationship (SAR) studies.

Synthesis of the 1,2,3,4-Tetrahydroquinoline Core

The construction of the 1,2,3,4-tetrahydroquinoline skeleton often involves the cyclization of appropriately substituted anilines or the reduction of quinoline precursors. Domino reactions, which allow for the formation of multiple bonds in a single operation, have emerged as an efficient strategy.[2]

Illustrative Workflow: Reductive Cyclization Approach

Caption: General workflow for tetrahydroquinoline synthesis.

Exemplary Protocol: Synthesis of a Tetrahydroquinoline Precursor

A common approach involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and subsequent reduction.

-

Reaction Setup: To a solution of 3-aminophenol in a suitable solvent (e.g., ethanol), add acrylic acid.

-

Michael Addition: Heat the mixture to facilitate the Michael addition of the amino group to the α,β-unsaturated acid.

-

Cyclization: Add a dehydrating agent (e.g., polyphosphoric acid) and heat to promote intramolecular Friedel-Crafts acylation, forming a dihydroquinolinone intermediate.

-

Reduction: Reduce the intermediate using a suitable reducing agent (e.g., sodium borohydride) to yield the 1,2,3,4-tetrahydroquinoline core.

-

Carboxylation: The carboxylic acid at the 7-position can be introduced through various methods, such as ortho-lithiation followed by quenching with carbon dioxide, though this can present regioselectivity challenges.

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core

The synthesis of 1,2,3,4-tetrahydroisoquinolines is classically achieved through the Pictet-Spengler and Bischler-Napieralski reactions.[2] These methods are robust and have been extensively utilized in the synthesis of a vast array of natural products and pharmaceuticals.

Illustrative Workflow: Pictet-Spengler Reaction

Caption: The Pictet-Spengler reaction workflow.

Exemplary Protocol: Synthesis of a Tetrahydroisoquinoline-3-carboxylic Acid Derivative

The Pictet-Spengler reaction is particularly well-suited for the synthesis of tetrahydroisoquinoline-3-carboxylic acids starting from phenylalanine derivatives.

-

Reaction Setup: Dissolve a phenylalanine derivative (e.g., L-DOPA for the synthesis of a catechol-containing analogue) in an acidic medium (e.g., sulfuric or hydrobromic acid).[3]

-

Condensation: Add formaldehyde or paraformaldehyde to the solution.[3]

-

Cyclization: Heat the reaction mixture to facilitate the condensation and subsequent intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring system.

-

Isolation: Cool the reaction mixture and adjust the pH to precipitate the product.

-

Purification: The crude product can be purified by recrystallization or chromatography.

Biological Activities and Therapeutic Applications: A Comparative Overview

Both scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. However, the isomeric nature of the tetrahydroquinoline and tetrahydroisoquinoline cores often leads to different pharmacological profiles.

1,2,3,4-Tetrahydroquinoline Derivatives

The 1,2,3,4-tetrahydroquinoline framework is present in a range of biologically active compounds with diverse therapeutic potential.

-

Anticancer Activity: Derivatives of this scaffold have been investigated as potential anticancer agents.

-

Neuroprotective Agents: Some tetrahydroquinolines have shown promise in models of neurodegenerative diseases.

-

Anti-infective Properties: This scaffold has also been explored for the development of antibacterial and antiviral drugs.

1,2,3,4-Tetrahydroisoquinoline Derivatives

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is arguably more prevalent in clinically used drugs and has been the subject of extensive research.[4][5] THIQ derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antitubercular, antibacterial, anti-HIV, anti-inflammatory, and anticonvulsant properties.[4][6]

-

Antihypertensive Agents: A prominent example is Quinapril , an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure. The tetrahydroisoquinoline-3-carboxylic acid moiety is a key structural feature of this drug.

-

Anticancer Agents: Trabectedin and Lurbinectedin are marine-derived anticancer agents that feature a complex tetrahydroisoquinoline core.[2]

-

Antiviral Activity: The THIQ scaffold has been incorporated into molecules with potent anti-HIV activity.[2]

-

Neurological Applications: The structural similarity of the THIQ core to certain neurotransmitters has led to its investigation in the context of neurological disorders.[7]

Table of Representative Clinically Used Drugs

| Drug | Core Scaffold | Therapeutic Application |

| Quinapril | Tetrahydroisoquinoline | Antihypertensive[2] |

| Praziquantel | Tetrahydroisoquinoline | Anthelmintic[2] |

| Noscapine | Tetrahydroisoquinoline | Antitussive[2] |

| Apomorphine | Tetrahydroisoquinoline | Anti-Parkinsonian[2] |

| Solifenacin | Tetrahydroisoquinoline | Treatment of overactive bladder[2] |

| Trabectedin | Tetrahydroisoquinoline | Anticancer[2] |

Mechanistic Insights: How Structure Dictates Function

The differential placement of the nitrogen atom in the two scaffolds directly impacts their interaction with biological macromolecules.

Signaling Pathway Involvement: A Hypothetical Comparison

Caption: Differential target engagement and pathway modulation.

The tetrahydroisoquinoline core, with its structural resemblance to dopamine and other catecholamines, has a well-documented history of interacting with targets in the central nervous system.[7] The carboxylic acid derivatives, particularly the 3-substituted isomers, have proven to be excellent mimics of proline, leading to their successful incorporation into ACE inhibitors like Quinapril.

For this compound, the biological targets are less defined in the literature, but the scaffold's rigid conformation and the presence of the carboxylic acid suggest potential interactions with a variety of enzymes and receptors where a specific spatial arrangement of hydrophobic and hydrogen-bonding groups is required for recognition.

Conclusion: Strategic Scaffold Selection in Drug Design

The choice between a 1,2,3,4-tetrahydroquinoline and a 1,2,3,4-tetrahydroisoquinoline scaffold is a critical decision in the early stages of drug design. This guide has illuminated the key differences in their synthesis, physicochemical properties, and known biological activities.

-

Tetrahydroisoquinoline carboxylic acids offer a well-trodden path with established synthetic routes and a proven track record in approved therapeutics, particularly in cardiovascular and anticancer applications. The wealth of available literature makes it a more predictable starting point for many drug discovery programs.

-

This compound , while less explored, represents an opportunity for the discovery of novel intellectual property and potentially new pharmacological profiles. Its distinct structural features may allow for selective targeting of proteins that are not addressed by the more common tetrahydroisoquinoline scaffold.

Ultimately, the decision of which scaffold to pursue will depend on the specific therapeutic target, the desired physicochemical properties, and the synthetic tractability for generating a diverse library of analogues. It is our hope that this in-depth technical guide will serve as a valuable resource for researchers in making these strategic decisions and in unlocking the full potential of these versatile heterocyclic building blocks.

References

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29). RSC Advances. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023-06-03). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. ResearchGate. [Link]

-

Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. [Link]

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. [Link]

-

Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

-

(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023-02-26). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. [Link]

- Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative.

Sources

- 1. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. EP0636612A1 - Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative - Google Patents [patents.google.com]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 7. CAS 103733-65-9: (R)-1,2,3,4-tetrahydroisoquinoline-3-carb… [cymitquimica.com]

Methodological & Application

Application of 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid in Drug Discovery: A Technical Guide

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides an in-depth exploration of 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid and its derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological evaluation, and mechanistic underpinnings of this versatile molecular framework, providing field-proven insights and detailed protocols to empower your drug discovery endeavors.

The Significance of the 1,2,3,4-Tetrahydroquinoline Scaffold

The THQ nucleus is a recurring motif in numerous synthetic pharmaceuticals, demonstrating a remarkable spectrum of biological activities.[1] Derivatives of this scaffold have been successfully developed as antiarrhythmic, schistosomicidal, antiviral, and antifungal agents.[1] Furthermore, the THQ framework has garnered significant attention for its potential in developing novel therapeutics for complex diseases such as cancer, neurodegenerative disorders, and a variety of infectious diseases.[2][3][4] The carboxylic acid moiety at the 7-position of the 1,2,3,4-tetrahydroquinoline core provides a versatile handle for synthetic elaboration, enabling the generation of diverse chemical libraries for screening and optimization.

Synthesis of this compound and Its Derivatives

A robust synthetic strategy is paramount for exploring the therapeutic potential of the THQ scaffold. While numerous methods exist for the synthesis of the core THQ ring system, a practical approach to this compound can be envisioned through a two-stage process: the synthesis of a quinoline precursor followed by its reduction.[5][6]

Part 1: Synthesis of 7-Hydroxyquinoline-4-carboxylic acid (Precursor)

A multi-step synthesis starting from 6-bromoisatin has been reported, culminating in the formation of 7-hydroxyquinoline-4-carboxylic acid.[6] This method involves a series of reactions including a rearrangement, elimination, esterification, palladium-catalyzed coupling, deprotection, diazotization, and final hydrolysis.

Part 2: Reduction to this compound

The crucial step to obtain the desired tetrahydroquinoline scaffold is the reduction of the quinoline ring system of the precursor. Catalytic hydrogenation is a widely employed and effective method for this transformation.[7]

Experimental Protocol: Catalytic Hydrogenation of 7-Hydroxyquinoline-4-carboxylic acid

Causality: This protocol utilizes a palladium on carbon (Pd/C) catalyst, a highly efficient and commonly used catalyst for the hydrogenation of aromatic nitrogen-containing heterocycles. The hydrogen gas provides the reducing equivalents, and the acidic conditions (acetic acid) can help to activate the quinoline ring towards reduction.

Materials:

-

7-Hydroxyquinoline-4-carboxylic acid

-

10% Palladium on carbon (Pd/C)

-

Glacial Acetic Acid

-

Methanol

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a high-pressure reaction vessel, dissolve 7-Hydroxyquinoline-4-carboxylic acid (1 equivalent) in a mixture of methanol and glacial acetic acid.

-

Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

-

Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Biological Evaluation Protocols

The versatility of the this compound scaffold allows for its exploration in multiple therapeutic areas. The following sections detail its application in oncology and neurodegenerative diseases, complete with detailed protocols for biological evaluation.

Oncology

Derivatives of the THQ scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of tubulin polymerization and the modulation of key signaling pathways like mTOR and NF-κB.[8]

Data Presentation: Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound A | MCF-7 (Breast) | 5.2 | Apoptosis induction | [2] |

| Compound B | A549 (Lung) | 18.68 | Apoptotic effect | [8] |

| Compound C | HepG-2 (Liver) | 18.74 | Apoptotic effect | [8] |

| Compound D | SNB19 (Glioblastoma) | 38.3 | ROS-mediated apoptosis | [9] |

| Compound E | LN229 (Glioblastoma) | 40.6 | ROS-mediated apoptosis | [9] |

Note: The compounds listed are derivatives of the broader tetrahydroquinoline scaffold and serve as examples of the potential activity. Specific derivatives of this compound would require individual testing.

Experimental Workflow: Anticancer Drug Discovery

Caption: Workflow for anticancer drug discovery using THQ-7-COOH derivatives.

Protocol: Cell Viability (MTT) Assay

Causality: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG-2)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The assay should include positive (a known cytotoxic drug) and negative (vehicle) controls. The results should be reproducible across multiple experiments.

Neurodegenerative Diseases

The THQ scaffold is also a promising starting point for the development of neuroprotective agents. Derivatives have shown potential in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease, with mechanisms including the modulation of dopamine receptors and inhibition of acetylcholinesterase.[2][10]

Data Presentation: Neuroprotective Activity of Tetrahydroquinoline Derivatives

| Compound ID | Neuroprotective Model | EC₅₀ (µM) | Mechanism of Action | Reference |

| Compound F | MPP⁺-induced toxicity in SH-SY5Y cells | Varies | Attenuation of apoptosis | [11][12] |

| Compound G | Oxidative stress model | Varies | Antioxidant properties | [4] |

| Compound H | Glycine/NMDA receptor antagonist | Varies | Neuroprotection in stroke model | [10] |

Note: The EC₅₀ values are dependent on the specific derivative and the experimental model used. This table provides a conceptual framework.

Experimental Workflow: Neuroprotective Agent Discovery

Caption: Workflow for discovering neuroprotective agents from THQ-7-COOH derivatives.

Protocol: In Vitro Neuroprotection Assay against MPP⁺-Induced Toxicity in SH-SY5Y Cells

Causality: The neurotoxin MPP⁺ selectively damages dopaminergic neurons and is widely used to model Parkinson's disease in vitro. This protocol assesses the ability of test compounds to protect SH-SY5Y neuroblastoma cells (a human cell line with dopaminergic characteristics) from MPP⁺-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Complete cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)

-

96-well cell culture plates

-

This compound derivatives (dissolved in a suitable solvent)

-

MPP⁺ (1-methyl-4-phenylpyridinium)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).

-

Introduce MPP⁺ to the wells (at a pre-determined toxic concentration, e.g., 1-2 mM) and co-incubate with the test compounds for another 24-48 hours.

-

Include control wells: untreated cells, cells treated with vehicle only, and cells treated with MPP⁺ and vehicle.

-

Following the incubation period, perform an MTT assay as described in the previous section to assess cell viability.

-

Calculate the percentage of neuroprotection for each compound concentration relative to the MPP⁺-treated control and determine the EC₅₀ value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).

Self-Validation: The experiment should demonstrate a clear dose-dependent neuroprotective effect of the active compounds. A known neuroprotective agent can be used as a positive control.

Key Signaling Pathways and Mechanisms of Action

A thorough understanding of the molecular mechanisms underlying the biological activity of this compound derivatives is crucial for rational drug design and optimization. Several key signaling pathways have been implicated in the action of THQ compounds.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[13] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it an attractive therapeutic target.

Caption: Simplified mTOR signaling pathway and the potential inhibitory action of THQ-7-COOH derivatives.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a family of transcription factors that regulate the expression of numerous genes involved in inflammation, immunity, and cell survival.[14][15] Constitutive activation of NF-κB is observed in many cancers and inflammatory diseases.

Caption: Overview of the NF-κB signaling pathway and a potential point of inhibition by THQ-7-COOH derivatives.

RORγ Signaling Pathway

Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the development of Th17 cells, which are implicated in autoimmune diseases.[16] RORγ is also emerging as a therapeutic target in certain cancers.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid|CAS 88371-24-8 [benchchem.com]

- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | MDPI [mdpi.com]

- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 6. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 7. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. NF-κB - Wikipedia [en.wikipedia.org]

- 16. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Master Regulator of Th17 Cells: A Guide to 1,2,3,4-Tetrahydroquinoline-7-carboxylic Acid Derivatives as RORγ Inverse Agonists

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the investigation of 1,2,3,4-tetrahydroquinoline-7-carboxylic acid derivatives as potent and selective inverse agonists of the Retinoid-related Orphan Receptor gamma (RORγ). RORγ is a lineage-defining transcription factor for T helper 17 (Th17) cells, which are critical drivers of autoimmune and inflammatory diseases.[1] The development of small molecule inverse agonists targeting RORγ represents a promising therapeutic strategy for a range of debilitating conditions, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[2]

This guide is structured to provide not only detailed experimental protocols but also the scientific rationale behind the methodologies. We will delve into the synthesis of the core chemical scaffold, the establishment and application of a robust RORγ reporter assay for compound screening and characterization, and the implementation of relevant in vivo models to assess preclinical efficacy.

The Central Role of RORγ in Inflammation and Autoimmunity

RORγ, and its T-cell specific isoform RORγt, are nuclear receptors that play a pivotal role in the differentiation and function of Th17 cells.[1] These cells are a subset of T helper cells that produce a distinct profile of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Dysregulated IL-17 production is a hallmark of numerous autoimmune diseases.[1] RORγ acts as a master regulator by binding to specific DNA sequences, known as ROR response elements (ROREs), in the promoter regions of genes encoding IL-17 and other key inflammatory mediators.

Inverse agonists of RORγ are small molecules that bind to the receptor and promote a conformational change that leads to the recruitment of corepressors, thereby actively suppressing the basal transcriptional activity of the receptor. This mechanism effectively dampens the production of IL-17 and other pro-inflammatory cytokines, offering a targeted approach to mitigating autoimmune pathology.[3] The this compound scaffold has emerged as a promising chemical starting point for the development of potent and selective RORγ inverse agonists.

Below is a diagram illustrating the simplified signaling pathway of RORγ in Th17 cells and the mechanism of action of inverse agonists.

Caption: RORγ signaling in Th17 cells and the inhibitory action of inverse agonists.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through a multi-step process. The following protocol is a representative example and may require optimization for specific derivatives.

Protocol 2.1: Synthesis of Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate

This protocol outlines a plausible synthetic route, which may require adaptation based on specific substitutions on the tetrahydroquinoline scaffold.

Step 1: Nitration of 1,2,3,4-Tetrahydroquinoline

-

In a flask cooled in an ice bath, dissolve 1,2,3,4-tetrahydroquinoline in concentrated sulfuric acid.

-

Slowly add a solution of concentrated nitric acid in sulfuric acid dropwise while maintaining the temperature between 0 and 5 °C.

-

Stir the reaction mixture in the ice bath for 3 hours.

-

Pour the reaction mixture onto ice and neutralize to a pH of 8 with sodium carbonate.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-nitro-1,2,3,4-tetrahydroquinoline.

Step 2: Reduction of the Nitro Group

-

Dissolve the 7-nitro-1,2,3,4-tetrahydroquinoline in ethanol.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 1,2,3,4-tetrahydroquinolin-7-amine.

Step 3: Sandmeyer Reaction to Introduce the Carboxylic Acid Group

-

Dissolve the 1,2,3,4-tetrahydroquinolin-7-amine in an aqueous solution of hydrochloric acid and cool to 0 °C.

-

Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash, dry, and concentrate the organic layer to yield 1,2,3,4-tetrahydroquinoline-7-carbonitrile.

Step 4: Hydrolysis of the Nitrile to Carboxylic Acid

-

Reflux the 1,2,3,4-tetrahydroquinoline-7-carbonitrile in a mixture of concentrated hydrochloric acid and water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.

-

Filter, wash with cold water, and dry to obtain this compound.

Step 5: Esterification to Ethyl Ester

-

Suspend the this compound in absolute ethanol.

-

Bubble dry hydrogen chloride gas through the suspension or add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate.

Further modifications to the N1 position and other positions of the tetrahydroquinoline ring can be performed using standard organic chemistry techniques to generate a library of derivatives for structure-activity relationship (SAR) studies.

In Vitro Characterization: RORγ Reporter Gene Assay

A robust and reliable in vitro assay is essential for the initial screening and characterization of newly synthesized compounds. A cell-based reporter gene assay is a widely used method to quantify the inverse agonist activity of test compounds on RORγ.

Protocol 3.1: Generation of a Stable RORγ Reporter Cell Line

This protocol describes the generation of a stable cell line using a lentiviral-based system. This approach ensures consistent and reproducible results for compound screening.

Step 1: Vector Construction

-

Clone the ligand-binding domain (LBD) of human RORγ downstream of the GAL4 DNA-binding domain (DBD) in a lentiviral expression vector. This creates a GAL4-RORγ fusion protein.

-

Construct a second lentiviral vector containing a luciferase reporter gene under the control of a promoter with upstream GAL4 binding sites (Upstream Activating Sequence - UAS).

-

Both vectors should also contain a selection marker, such as puromycin or neomycin resistance, for the selection of stably transduced cells.[4]

Step 2: Lentivirus Production

-

Co-transfect HEK293T cells with the lentiviral expression vector (GAL4-RORγ or UAS-luciferase), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).[5][6]

-

Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.

-

Concentrate and titer the lentivirus.

Step 3: Transduction and Selection of the Reporter Cell Line

-

Transduce a suitable host cell line (e.g., HEK293T or Jurkat cells) with the GAL4-RORγ lentivirus.

-

Select for stably transduced cells using the appropriate antibiotic (e.g., puromycin).

-

Expand the resistant cell population and then transduce these cells with the UAS-luciferase lentivirus.

-

Perform a second round of selection with a different antibiotic if a different resistance marker was used.

-

Isolate and expand single-cell clones to ensure a homogenous reporter cell line.

-

Validate the reporter cell line by confirming the expression of the GAL4-RORγ fusion protein and its responsiveness to known RORγ inverse agonists.

Caption: Workflow for generating a stable RORγ reporter cell line.

Protocol 3.2: RORγ Inverse Agonist Reporter Assay

-

Cell Plating: Seed the stable RORγ reporter cells in a 96-well white, clear-bottom plate at an optimized density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in assay medium. Add the compounds to the cells and incubate for 18-24 hours. Include a vehicle control (e.g., DMSO) and a known RORγ inverse agonist as a positive control.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability if necessary (e.g., a co-transfected Renilla luciferase or a separate viability assay). Calculate the percent inhibition relative to the vehicle control and determine the IC50 value for each compound by fitting the data to a dose-response curve.

Table 1: Example Data from RORγ Reporter Assay

| Compound | RORγ IC50 (nM) |

| THQ-7-COOH-001 | 50 |

| THQ-7-COOH-002 | 120 |

| THQ-7-COOH-003 | 25 |

| Positive Control | 30 |

In Vivo Efficacy Evaluation

Promising compounds identified from in vitro screening should be further evaluated in relevant animal models of autoimmune disease. The imiquimod-induced psoriasis model and the collagen-induced arthritis model are two widely used and well-characterized models for assessing the efficacy of RORγ inverse agonists.[7][8]

Protocol 4.1: Imiquimod-Induced Psoriasis Model in Mice

This model recapitulates many of the key features of human psoriasis, including epidermal thickening, immune cell infiltration, and dependence on the IL-23/IL-17 axis.[9][10][11]

-

Animal Model: Use susceptible mouse strains such as BALB/c or C57BL/6.

-

Induction of Psoriasis: Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) to the shaved back and/or ear of the mice for 5-7 consecutive days.[9][12]

-

Compound Administration: Administer the this compound derivative orally or topically, starting from the first day of imiquimod application. Include a vehicle control group and a positive control group (e.g., a topical corticosteroid).

-

Efficacy Readouts:

-

Clinical Scoring: Daily monitor and score the severity of erythema, scaling, and skin thickness using a standardized scoring system (e.g., Psoriasis Area and Severity Index - PASI).

-

Histology: At the end of the study, collect skin tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and immune cell infiltration.

-

Gene Expression Analysis: Isolate RNA from skin tissue to quantify the expression of key inflammatory cytokines (e.g., IL-17A, IL-23) by qRT-PCR.

-

Flow Cytometry: Analyze immune cell populations in the skin and draining lymph nodes.

-

Protocol 4.2: Collagen-Induced Arthritis (CIA) Model in Mice

The CIA model is a well-established model of rheumatoid arthritis that shares many pathological and immunological features with the human disease.[2][13][14]

-

Animal Model: Use susceptible mouse strains such as DBA/1.

-

Induction of Arthritis:

-

Primary Immunization: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.

-

Booster Immunization: 21 days after the primary immunization, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

-

-

Compound Administration: Begin oral administration of the test compound several days before the booster immunization and continue for a predefined period. Include vehicle and positive control (e.g., methotrexate) groups.

-

Efficacy Readouts:

-

Clinical Scoring: Monitor the mice for the onset and severity of arthritis by scoring each paw for signs of inflammation (redness, swelling).

-

Histology: At the end of the study, collect joint tissue for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-17, TNF-α) in the serum or in supernatants from ex vivo stimulated splenocytes.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the pharmacokinetic and pharmacodynamic properties of the lead compounds is crucial for their further development.

Protocol 5.1: Pharmacokinetic Profiling in Mice

-

Compound Administration: Administer a single dose of the test compound to mice via the intended clinical route (e.g., oral gavage).

-

Sample Collection: Collect blood samples at various time points post-administration.

-

Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

-

Parameter Calculation: Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).[15]

Table 2: Example Pharmacokinetic Parameters in Mice (Oral Administration)

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| THQ-7-COOH-003 | 850 | 1.5 | 4500 | 4.2 |

| AZD0284 | Varies with dose | ~1-2 | Dose-dependent | 13-16 |

Protocol 5.2: Pharmacodynamic Analysis

-

Ex Vivo IL-17 Inhibition: Collect whole blood from mice at different time points after compound administration.

-

Stimulation: Stimulate the whole blood ex vivo with a cocktail that induces IL-17 production (e.g., anti-CD3/CD28 antibodies, IL-23).

-

Cytokine Measurement: Measure the concentration of IL-17 in the plasma or culture supernatant by ELISA or other immunoassays.

-

PK/PD Correlation: Correlate the plasma concentration of the compound with the degree of IL-17 inhibition to establish a PK/PD relationship.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel RORγ inverse agonists. The protocols and methodologies outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. A systematic and rigorous application of these experimental approaches will be instrumental in identifying and advancing lead candidates with the potential to become next-generation therapeutics for a wide range of autoimmune and inflammatory diseases.

References

-

Chang, M. R., Lyda, B., Kamenecka, T. M., & Griffin, P. R. (2014). Pharmacologic repression of RORγ is therapeutic in the collagen-induced arthritis experimental model. Arthritis & rheumatology, 66(3), 579–588. [Link]

- Jabeen, R., et al. (2020). Characterization of the imiquimod-induced psoriasis-like skin inflammation model in mice. Journal of Immunological Methods, 487, 112891.

- Kono, M., et al. (2018). Discovery of orally efficacious RORγt inverse agonists. Part 2: Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry, 26(2), 470-482.

-

Addgene. (n.d.). Virus Protocol - Generating Stable Cell Lines. Retrieved from [Link]

-